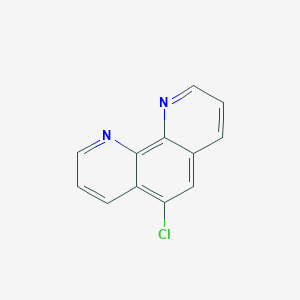![molecular formula C16H14 B167353 Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 16293-79-1](/img/structure/B167353.png)
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that belongs to the class of indene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is not fully understood. However, studies have shown that it interacts with specific cellular targets, including enzymes and receptors, to exert its biological effects. It has been shown to inhibit the activity of specific enzymes involved in tumor growth and inflammation. It has also been shown to bind to specific receptors in fungal cells, leading to their death.
Biochemische Und Physiologische Effekte
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines and chemokines. In addition, it has been shown to have antifungal effects by disrupting the cell membrane of fungal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under specific storage conditions. It is also highly soluble in organic solvents, making it easy to handle in the lab. However, it also has some limitations, including its low aqueous solubility, which can limit its use in certain experiments. It is also sensitive to specific reaction conditions, which can affect its yield and purity.
Zukünftige Richtungen
There are several future directions for the study of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as materials science and agrochemicals.
In conclusion, Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in various fields of research.
Synthesemethoden
The synthesis of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex process that involves multiple steps. The most common method of synthesis is through the Diels-Alder reaction between indene and maleic anhydride. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired compound. Other methods of synthesis include the use of other dienophiles such as phthalic anhydride and maleimide.
Wissenschaftliche Forschungsanwendungen
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, it has shown promising results as an antitumor agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In the field of agrochemicals, it has shown potential as a plant growth regulator and as a fungicide. In materials science, it has been studied for its potential use in the synthesis of liquid crystals and as a component in organic photovoltaic cells.
Eigenschaften
CAS-Nummer |
16293-79-1 |
|---|---|
Produktname |
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(4bS,9bS)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
WAOYYDRELAGSPG-HZPDHXFCSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CC3=CC=CC=C23)C4=CC=CC=C41 |
SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
Kanonische SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
Andere CAS-Nummern |
16293-79-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



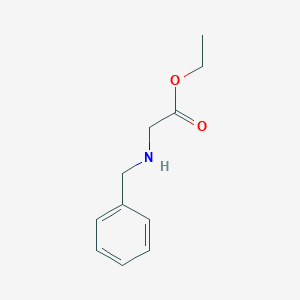
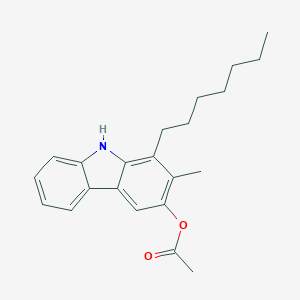
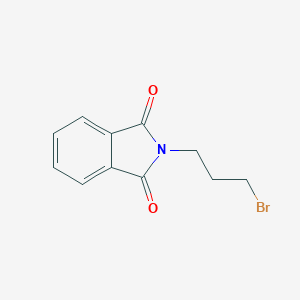

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
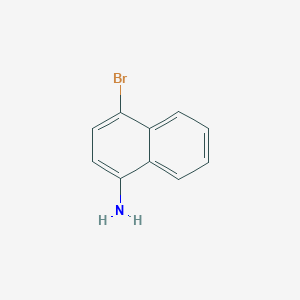
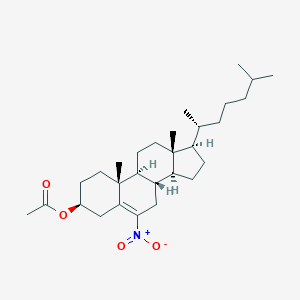
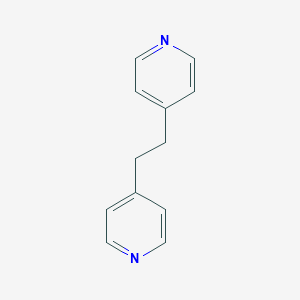

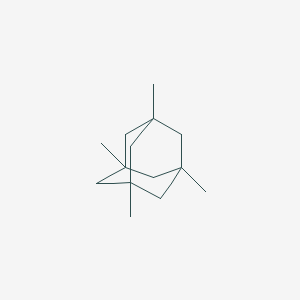
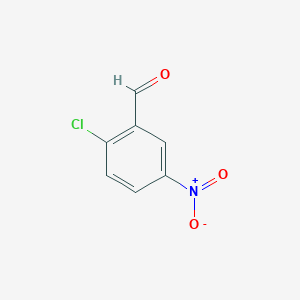
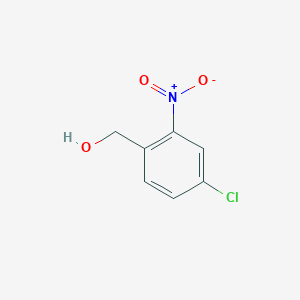
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
